7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C25H28N4O4S and its molecular weight is 480.58. The purity is usually 95%.
BenchChem offers high-quality 7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- NVP-BGJ398 is a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3 .
- It inhibits FGFR3, leading to cell cycle arrest and up-regulation of p27/Kip1, a cyclin-dependent kinase inhibitor .
- It is also known by its IUPAC name: 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide .
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Stem Cell Myeloproliferative Disorders (8p11 Translocations)
Selective Tyrosine Kinase Inhibition of FGFR3
Chemical Properties and Synthesis
Related Compounds
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with 2,3-dimethylphenylpiperazine followed by cyclization with ethyl acetoacetate and sulfur to form the target compound.", "Starting Materials": [ "2-amino-4,5-dimethoxybenzoic acid", "2,3-dimethylphenylpiperazine", "ethyl acetoacetate", "sulfur" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-dimethoxybenzoic acid with 2,3-dimethylphenylpiperazine in the presence of a coupling agent such as EDCI or DCC to form the intermediate 7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4,5-dimethoxy-2-oxobenzo[b]thiophene.", "Step 2: Cyclization of the intermediate with ethyl acetoacetate in the presence of a base such as potassium carbonate to form the intermediate 7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazoline-8(5H)-one.", "Step 3: Sulfurization of the intermediate with sulfur in the presence of a base such as triethylamine to form the target compound 7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one." ] } | |
Número CAS |
688054-71-9 |
Fórmula molecular |
C25H28N4O4S |
Peso molecular |
480.58 |
Nombre IUPAC |
7-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H28N4O4S/c1-16-5-3-6-20(17(16)2)27-9-11-28(12-10-27)23(30)7-4-8-29-24(31)18-13-21-22(33-15-32-21)14-19(18)26-25(29)34/h3,5-6,13-14H,4,7-12,15H2,1-2H3,(H,26,34) |
Clave InChI |
FCJRQMCRMRWABV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.